3-Amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide
Description
3-Amino-N-butyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a fluorinated ethyl chain at position 1, a butyl group at the N-alkyl position, and a methyl substituent on the amino group. Its structural complexity arises from the interplay of fluorine substitution and alkyl chain variations, which influence solubility, bioavailability, and receptor binding properties.
Structure
3D Structure
Properties
Molecular Formula |
C11H19FN4O |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-amino-N-butyl-1-(2-fluoroethyl)-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H19FN4O/c1-3-4-6-15(2)11(17)9-8-16(7-5-12)14-10(9)13/h8H,3-7H2,1-2H3,(H2,13,14) |
InChI Key |
KTISPBKIWZJAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-amino compounds, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the 2-fluoroethyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against tumors .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Studies suggest that 3-amino-N-butyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. The mechanism may involve the modulation of cytokine release and inhibition of pro-inflammatory mediators .
Neurological Applications
The compound's ability to cross the blood-brain barrier due to its lipophilicity suggests potential applications in treating neurological disorders. Pyrazole derivatives have been explored for their neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems, providing therapeutic benefits .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and functionalization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between 3-Amino-N-butyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide and its analogs:
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The 2-fluoroethyl group in the target compound and its analog (CAS 2171314-77-3) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. In contrast, the difluoromethyl group in the bromobenzyl-containing analog () introduces steric bulk, which may hinder rotational freedom and affect binding pocket interactions .
N-Alkyl Chain Variations :
NMR and Structural Analysis
- Chemical Shift Patterns: highlights that substituent-induced chemical shift changes in pyrazole analogs are localized to specific regions (e.g., positions 29–36 and 39–44 in related compounds). For the target compound, the 2-fluoroethyl group would perturb chemical environments in analogous regions, detectable via ¹H-NMR . Comparative studies of CAS 2171314-77-3 and CAS 2171315-12-9 could reveal similar trends, with difluoroethyl groups causing distinct deshielding effects compared to monofluoroethyl chains .
Pharmacological Implications
- Receptor Binding: While direct data for the target compound are unavailable, analogs like N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide () demonstrate that aromatic substituents (e.g., bromobenzyl, pyridyl) significantly enhance selectivity for kinase targets or cannabinoid-like receptors . The fluorinated ethyl chain in the target compound may mimic endogenous ligands such as anandamide (), which utilizes an arachidonyl chain for cannabinoid receptor binding. However, the shorter alkyl chain in the target compound likely limits this interaction .
Synthetic Utility :
- High-purity analogs like CAS 2171314-77-3 () are critical intermediates in API synthesis, emphasizing the importance of substituent-controlled purity (>97%) for downstream applications .
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-dielectrophilic compounds. For instance, 3-amino-1H-pyrazole-4-carboxamide intermediates are synthesized by condensing β-ketoamides with hydrazines. In the case of 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide, the precursor ethyl 3-amino-1H-pyrazole-4-carboxylate is alkylated at the N1 position using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base such as potassium carbonate. This step requires careful temperature control (−20°C to 25°C) to minimize side reactions.
Critical Optimization Strategies
Regioselective Alkylation
A major challenge lies in controlling the alkylation site (N1 vs. N2) of the pyrazole ring. Patent data reveals that polar solvents (e.g., acetonitrile) and bulky bases (e.g., diisopropylethylamine) favor N1 selectivity by sterically hindering the N2 position. For example, using 2-fluoroethyl iodide in acetonitrile with DIPEA at −10°C achieves an N1/N2 ratio of 95:5.
Isomer Control During Cyclization
Unwanted isomer formation during pyrazole cyclization is mitigated through:
-
Low-temperature condensation (−30°C to 0°C) with methylhydrazine.
-
Catalytic iodide salts (KI or NaI), which accelerate the desired pathway while suppressing byproducts.
As demonstrated in a patented protocol, adding 249 g of KI during cyclization reduces isomer content to ≤5%.
Detailed Stepwise Protocols
Step 1: Synthesis of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
| Parameter | Value |
|---|---|
| Starting Material | Ethyl acetoacetate |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Yield | 78% |
The reaction proceeds via enolate formation followed by cyclization, yielding the pyrazole core.
Step 2: N1-Alkylation with 2-Fluoroethyl Bromide
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 12 h |
| Yield | 82% |
This step introduces the 2-fluoroethyl group with minimal O-alkylation.
Step 3: Aminolysis with n-Butylamine
| Parameter | Value |
|---|---|
| Catalyst | DMAP (5 mol%) |
| Solvent | THF |
| Temperature | 70°C |
| Reaction Time | 6 h |
| Yield | 88% |
The ester is converted to the carboxamide, completing the target structure.
Purification and Characterization
Recrystallization Techniques
Crude products are purified using aqueous ethanol (40–60% v/v), which selectively dissolves impurities while precipitating the desired compound. For example, recrystallizing 334.2 g of crude material from 2400 mL of 40% ethanol yields 75.9% pure product (HPLC purity >99.6%).
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, pyrazole-H), 4.62 (t, J = 4.8 Hz, 2H, CHF₂), 3.51 (q, J = 6.0 Hz, 2H, NCH₂), 2.20 (s, 3H, CH₃).
-
HRMS : m/z calcd. for C₁₀H₁₇FN₄O⁺ [M+H]⁺: 228.1385; found: 228.1389.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Isomer Ratio |
|---|---|---|---|
| Classical Alkylation | 75 | 98.2 | 90:10 |
| Catalytic KI Method | 89 | 99.6 | 95:5 |
| Low-Temperature | 82 | 99.1 | 93:7 |
The catalytic KI method outperforms others in yield and isomer control, making it preferable for industrial applications.
Industrial-Scale Challenges
Q & A
Q. How can researchers optimize the multi-step synthesis of 3-Amino-N-butyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors (e.g., substituted hydrazines and β-ketoesters) followed by fluorinated alkylation and carboxamide functionalization. Key steps include:
- Precursor Preparation : Use N,N-dimethylformamide dimethyl acetal (DMF-DMA) for enamine formation to stabilize reactive intermediates .
- Fluorinated Alkylation : Employ 2-fluoroethyl bromide under inert conditions to minimize side reactions (e.g., elimination) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Example Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Temperature | 80°C under N₂ | 15% ↑ |
| Alkylation | Solvent | Dry DMF | 20% ↑ |
| Purification | Gradient Elution | 10% → 50% EtOAc | Purity >98% |
Q. What characterization techniques are critical for confirming the structure of this compound and its intermediates?
Q. How can researchers address solubility limitations of this compound in aqueous systems for in vitro assays?
Methodological Answer: Low water solubility (common in pyrazole derivatives ) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the N-butyl position without disrupting bioactivity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to enhance bioavailability .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to target enzymes (e.g., kinase inhibitors)?
Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions:
- Docking : Parameterize the fluorine atom’s van der Waals radius (1.47 Å) and partial charge (−0.18 e) for accurate pose prediction .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing residues within 4 Å of the fluoroethyl group .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., EGFR-TK) .
Example Simulation Results :
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| EGFR | −9.2 | 85 ± 12 |
| CDK2 | −8.7 | 220 ± 30 |
Q. How can contradictory data on the compound’s pharmacological activity (e.g., agonist vs. antagonist effects) be resolved?
Methodological Answer: Contradictions may arise from assay conditions or substituent effects. Address via:
- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 µM) to identify biphasic effects .
- Structural Probes : Synthesize analogs with modified substituents (e.g., replacing fluoroethyl with chloropropyl) to isolate steric/electronic contributions .
- Pathway Analysis : Use RNA-seq to map downstream signaling (e.g., MAPK vs. PI3K dominance) .
Q. What methodologies enable the study of substituent effects on the pyrazole core’s electronic properties?
Methodological Answer: Combine experimental and theoretical approaches:
- Spectroscopy : UV-Vis (λmax shifts) and ¹⁹F NMR (chemical shift anisotropy) to assess electron-withdrawing/donating effects .
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to compare frontier orbitals (HOMO/LUMO) of derivatives .
Example DFT Results :
| Substituent | HOMO (eV) | LUMO (eV) |
|---|---|---|
| 2-Fluoroethyl | −6.2 | −1.8 |
| 2-Chloroethyl | −6.5 | −1.6 |
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines (e.g., HepG2 vs. MCF-7)?
Methodological Answer: Differences may reflect cell-specific uptake or metabolic activation. Strategies include:
- Transport Assays : Measure intracellular concentrations via LC-MS/MS .
- Metabolite Profiling : Use HRMS to identify active metabolites (e.g., N-demethylated forms) .
- Proteomics : Quantify target enzyme expression (e.g., Western blot for CYP450 isoforms) .
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
